Ethyl 2-amino-3,3-difluoro-2-methylpropanoate
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Overview
Description
Ethyl 2-amino-3,3-difluoro-2-methylpropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to a methyl-substituted carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3,3-difluoro-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-bromo-3,3-difluoro-2-methylpropanoate with ammonia or an amine under suitable conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by an amino group.
Another synthetic route involves the use of ethyl 2-chloro-3,3-difluoro-2-methylpropanoate as the starting material. This compound can be reacted with an amine in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,3-difluoro-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.
Scientific Research Applications
Ethyl 2-amino-3,3-difluoro-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3,3-difluoro-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in esterification or hydrolysis reactions. The fluorine atoms can enhance the compound’s stability and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-fluoro-2-methylpropanoate: Similar structure but with only one fluorine atom.
Ethyl 2-amino-2-methylpropanoate: Lacks fluorine atoms, making it less stable and less reactive.
Ethyl 2-amino-3,3-dichloro-2-methylpropanoate: Contains chlorine atoms instead of fluorine, resulting in different reactivity and properties.
Uniqueness
Ethyl 2-amino-3,3-difluoro-2-methylpropanoate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-3,3-difluoro-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2/c1-3-11-5(10)6(2,9)4(7)8/h4H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDNRPQOOJMPAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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